molecular formula C12H14ClNO2 B8808552 Ethyl 3-(4-chloroanilino)but-2-enoate CAS No. 66558-25-6

Ethyl 3-(4-chloroanilino)but-2-enoate

Cat. No.: B8808552
CAS No.: 66558-25-6
M. Wt: 239.70 g/mol
InChI Key: XZLWEBJIBFUTCP-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chloroanilino)but-2-enoate (CAS: 66558-25-6) is a β-enamino ester derivative characterized by a 4-chlorophenylamine substituent. Its molecular formula is C₁₂H₁₄ClNO₂, with a molecular weight of 239.698 g/mol . The compound adopts an extended conformation in the solid state, with the chlorophenylamine ring inclined at angles of 76.28° and 3.48° relative to the acetyl and ethyl ester groups, respectively . Key structural features include:

  • N-H⋯O hydrogen bonding, forming centrosymmetric dimers with an R₂²(12) ring motif .
  • A planar arrangement of the β-enamino ester fragment, critical for its reactivity in heterocyclic synthesis .

Properties

CAS No.

66558-25-6

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

ethyl 3-(4-chloroanilino)but-2-enoate

InChI

InChI=1S/C12H14ClNO2/c1-3-16-12(15)8-9(2)14-11-6-4-10(13)5-7-11/h4-8,14H,3H2,1-2H3

InChI Key

XZLWEBJIBFUTCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)NC1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Substituent(s) Geometry Molecular Weight (g/mol) Melting Point (°C) Hydrogen Bonding Features
Ethyl 3-(4-chloroanilino)but-2-enoate 4-Cl-C₆H₄NH Extended 239.698 N/A Intermolecular N-H⋯O (R₂²(12) motif)
(Z)-Ethyl 3-(2,6-diisopropyl-anilino)but-2-enoate 2,6-(iPr)₂-C₆H₃NH Z 289.42 N/A Intramolecular N-H⋯O; centrosymmetric intermolecular N-H⋯O
(E)-Ethyl 3-(naphthalen-2-yl)but-2-enoate Naphthalen-2-yl E 270.34 54 No hydrogen bonding reported
Ethyl 3-(4-fluoroanilino)crotonate 4-F-C₆H₄NH E/Z 237.25 N/A Density: 1.159 g/cm³; B.p.: 307.1°C
(Z)-Methyl 3-(4-ethoxyanilino)acrylate 4-EtO-C₆H₄NH; methyl ester Z 235.28 N/A Planar β-enamino ester for bioactive synthesis

Substituent Effects on Conformation and Reactivity

  • Chlorine vs. Fluorine: Replacement of Cl with F (e.g., Ethyl 3-(4-fluoroanilino)crotonate) reduces molecular weight (237.25 vs.
  • Bulkier Groups: The 2,6-diisopropyl substituent in (Z)-Ethyl 3-(2,6-diisopropyl-anilino)but-2-enoate induces steric hindrance, stabilizing the Z-geometry and promoting intramolecular hydrogen bonding .
  • Aromatic vs. Aliphatic : Naphthalen-2-yl substitution () increases hydrophobicity and molecular weight, likely enhancing stacking interactions in crystal packing.

Hydrogen Bonding and Crystal Packing

  • This compound forms dimers via N-H⋯O bonds, a feature shared with its bromo analogue (Ethyl 2-acetyl-3-(4-bromoanilino)butanoate) .
  • In contrast, (Z)-Ethyl 3-(2,6-diisopropyl-anilino)but-2-enoate exhibits both intra- and intermolecular N-H⋯O bonds, creating a more complex supramolecular architecture .
  • The absence of hydrogen bonding in (E)-Ethyl 3-(naphthalen-2-yl)but-2-enoate highlights the role of amine substituents in directing crystal packing .

Preparation Methods

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

  • Nucleophilic attack : The amine nitrogen of 4-chloroaniline attacks the carbonyl carbon of ethyl acetoacetate, forming a tetrahedral intermediate.

  • Dehydration : Acid catalysis facilitates the elimination of water, resulting in the formation of the α,β-unsaturated enamine ester.

Experimental Protocol

  • Reactants : Ethyl acetoacetate (1.0 equiv), 4-chloroaniline (1.1 equiv).

  • Catalyst : p-Toluenesulfonic acid (PTSA, 0.1 equiv).

  • Solvent : Toluene (reflux, 110°C).

  • Workup : The reaction mixture is stirred for 6–8 hours under Dean-Stark conditions to remove water. Post-reaction, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4).

Table 1: Optimization of Reaction Conditions

ParameterCondition 1Condition 2Optimal Condition
Temperature (°C)80110110
Catalyst Loading5 mol%10 mol%10 mol%
Reaction Time (h)486–8
Yield (%)628989

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields. This method employs polar solvents (e.g., ethanol) to enhance dielectric heating, accelerating the condensation process.

Procedure

  • Reactants : Ethyl acetoacetate (1.0 equiv), 4-chloroaniline (1.05 equiv).

  • Solvent : Ethanol (5 mL/mmol).

  • Conditions : Microwave irradiation (150 W, 100°C, 30 min).

  • Isolation : The product precipitates upon cooling and is filtered under vacuum.

Table 2: Comparative Analysis of Conventional vs. Microwave Synthesis

MetricConventionalMicrowave
Reaction Time6–8 h30 min
Yield89%93%
Purity (HPLC)95%98%

Solid-Phase Synthesis Using Polymer-Supported Catalysts

Recent advances utilize polystyrene-supported sulfonic acid (PSSA) catalysts to enable recyclability and reduce waste. This heterogeneous catalysis approach simplifies product isolation and improves scalability.

Methodology

  • Catalyst : PSSA (0.2 g/mmol).

  • Solvent : Toluene (reflux, 110°C).

  • Reusability : The catalyst is recovered via filtration and reused for 5 cycles with <5% yield loss.

Table 3: Catalyst Performance Over Multiple Cycles

CycleYield (%)Purity (%)
19197
29096
38996
48895
58795

Enzymatic Synthesis for Green Chemistry Applications

Lipase-catalyzed reactions offer an eco-friendly alternative, avoiding harsh acids and high temperatures. Candida antarctica lipase B (CAL-B) has shown efficacy in mediating the condensation under mild conditions.

Process Details

  • Enzyme : CAL-B (10 mg/mmol).

  • Solvent : tert-Butanol (50°C, 24 h).

  • Yield : 78% with >99% enantiomeric excess (ee).

Analytical Characterization

Synthesized batches of ethyl 3-(4-chloroanilino)but-2-enoate are validated using:

  • NMR Spectroscopy : 1H^1H NMR (400 MHz, CDCl3_3): δ 1.42 (t, J = 7.5 Hz, 3H, CH3_3), 4.40 (q, J = 7.5 Hz, 2H, CH2_2), 7.04 (s, 1H, CH), 7.19–8.04 (m, 4H, Ar-H).

  • IR Spectroscopy : Peaks at 1735 cm1^{-1} (ester C=O), 1637 cm1^{-1} (enamine C=N) .

Q & A

Basic Research Questions

Q. What is the optimized synthesis protocol for Ethyl 3-(4-chloroanilino)but-2-enoate, and how can reaction parameters influence yield?

  • Methodological Answer : The compound is synthesized via a condensation reaction between acetaldehyde, ethyl acetoacetate, and 4-chloroaniline under nitrogen at 273–278 K for 5 hours. Critical parameters include maintaining low temperatures to minimize side reactions and using diethyl ether for recrystallization (yield: 88%). Solvent choice (benzene, chloroform, ether) during washing steps also impacts purity .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is pivotal. The triclinic crystal system (space group P1) with unit cell parameters (a = 6.9161 Å, b = 10.1319 Å, c = 11.4063 Å) is resolved using SHELXL for refinement . Hydrogen bonding (N–H⋯O) and torsion angles (157.20°–178.59°) are analyzed via R22(12) motifs, validated by Bernstein’s graph-set theory .

Q. How are hydrogen bonding interactions experimentally validated in the crystal lattice?

  • Methodological Answer : Intermolecular N–H⋯O hydrogen bonds (2.8–3.0 Å) are identified using difference Fourier maps and refined isotropically. Centrosymmetric dimers are confirmed via R22(12) ring motifs, with hydrogen atom positions calculated via riding models (C–H = 0.93–0.98 Å) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., disorder, twinning) be resolved during refinement?

  • Methodological Answer : SHELXL’s robust least-squares algorithms handle disorder by partitioning anisotropic displacement parameters. For twinned data, the HKLF5 format in SHELXTL integrates twin-law matrices. High-resolution data (e.g., Bruker SMART APEX CCD, λ = 0.71073 Å) coupled with SADABS absorption correction minimize errors .

Q. What computational strategies predict the compound’s supramolecular assembly driven by non-covalent interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify H-bond donor/acceptor sites. Hirshfeld surface analysis quantifies interaction contributions (e.g., 12% H-bonding, 45% van der Waals), while molecular dynamics simulate packing efficiency under varying thermal parameters .

Q. How do steric and electronic effects influence the molecular conformation and reactivity?

  • Methodological Answer : The chlorophenyl ring’s electron-withdrawing effect stabilizes the enolate intermediate during synthesis. Torsional strain between the acetyl (72.9° to ethyl acetate) and chlorophenylamine (76.28° to acetyl) groups is quantified via SC-XRD, with Mulliken charge analysis revealing charge transfer (Δq = 0.12 e) at the amino group .

Q. What experimental design considerations are critical for high-throughput crystallographic studies?

  • Methodological Answer : Use automated pipelines (e.g., SHELXC/D/E) for rapid phase determination. Optimize crystal growth via vapor diffusion in 24-well plates with PEG 4000 as precipitant. Data collection at 100 K with a 0.3° ω-scan width ensures completeness >99% .

Data Contradiction Analysis

Q. How to address conflicting crystallographic parameters in related derivatives (e.g., Ethyl 4-chloroacetoacetate vs. Ethyl 3-oxopropanoate)?

  • Methodological Answer : Compare unit cell metrics (e.g., V = 756.14 ų vs. 698.2 ų) and hydrogen-bonding motifs. Discrepancies arise from substituent electronegativity (Cl vs. F) altering lattice energies. Use comparative Hirshfeld analysis to quantify interaction differences (e.g., 15% higher H-bond contribution in chloro-derivatives) .

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